molecular formula C20H20N2O5S2 B2942073 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide CAS No. 1171755-56-8

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide

Cat. No.: B2942073
CAS No.: 1171755-56-8
M. Wt: 432.51
InChI Key: QMNCOAMLWMSNFY-UHFFFAOYSA-N
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Description

This compound features a bifuran scaffold with a sulfamoyl bridge connecting a cyclopropylmethyl group and a furan-2-ylmethyl moiety. The carboxamide group is substituted at the 2-(methylthio)phenyl position, introducing sulfur-based lipophilicity. Its structural complexity arises from the interplay of cyclopropane conformational rigidity, sulfonamide polarity, and thioether-mediated hydrophobicity .

Properties

IUPAC Name

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-28-18-7-3-2-6-16(18)21-20(23)17-10-11-19(27-17)29(24,25)22(14-8-9-14)13-15-5-4-12-26-15/h2-7,10-12,14H,8-9,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCOAMLWMSNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a complex organic compound with potential biological activities. Its structure includes a cyclopropyl group, a furan moiety, and a sulfamoyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

  • Molecular Formula: C18H17N3O5S
  • Molecular Weight: 387.41 g/mol
  • CAS Number: 1172959-27-1

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Some derivatives have shown MIC values as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
  • Effectiveness Against Fungi: Compounds in this class have demonstrated antifungal activity against species such as Candida, suggesting a broad spectrum of antimicrobial efficacy .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example:

  • Carbonic Anhydrase Inhibition: Research into cyclopropyl-containing sulfonamides indicates their ability to inhibit carbonic anhydrase, an enzyme crucial for many physiological processes .
  • MAP Kinase Inhibition: Structural modifications similar to those in this compound have been linked to enhanced inhibition of p38 MAP kinase, which is significant in inflammatory responses .

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study assessed the activity of related compounds against various bacterial strains. The results indicated that certain derivatives had notable antibacterial effects, with specific focus on their MIC values and growth inhibition zones .
    • Table 1 summarizes the antimicrobial activities of selected derivatives:
    CompoundTarget PathogenMIC (µM)
    Compound 3gPseudomonas aeruginosa0.21
    Compound 3fEscherichia coli0.25
    Compound 3aCandida albicans0.30
  • Molecular Docking Studies:
    • Molecular docking studies have revealed that the compound exhibits favorable binding interactions with key protein targets such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis . The binding energies were comparable to established antibiotics like ciprofloxacin.
  • Pharmacokinetic Properties:
    • Preliminary assessments of ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest that the compound has satisfactory bioavailability and drug-likeness characteristics, making it a candidate for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Substituent Effects
Compound Name Substituents on Phenyl Ring Sulfamoyl/Carboxamide Modifications Biological Activity (if reported)
Target Compound 2-(methylthio)phenyl N-Cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl Not explicitly reported
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 2-chlorophenyl 4-Sulfamoylphenyl Antimicrobial (implied by structural class)
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide 2-(trifluoromethyl)phenyl Nitro group at furan-5-position High antibacterial activity
N-(2-Nitrophenyl)furan-2-carboxamide 2-nitrophenyl None (simple carboxamide) Crystallographically studied
  • Sulfamoyl vs. Carboxamide: Sulfamoyl groups (e.g., in ) increase hydrogen-bonding capacity, which may enhance target binding compared to simple carboxamides .

Key Research Findings and Implications

  • Structural Uniqueness : The combination of cyclopropyl, furan-2-ylmethyl, and methylthio groups distinguishes this compound from analogs like those in and . These modifications may optimize pharmacokinetic properties (e.g., metabolic stability, bioavailability).
  • Antimicrobial Potential: While direct data are absent, the structural similarity to ’s highly active 6b compound suggests promise for further testing against Gram-positive and Gram-negative pathogens.
  • Synthetic Challenges : The steric bulk of the cyclopropyl group may complicate sulfonylation steps, necessitating optimized reaction conditions (e.g., low-temperature sulfonic acid addition as in ).

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